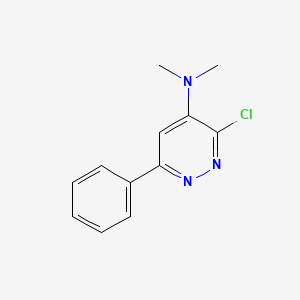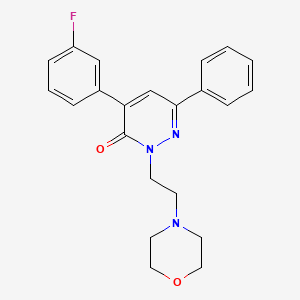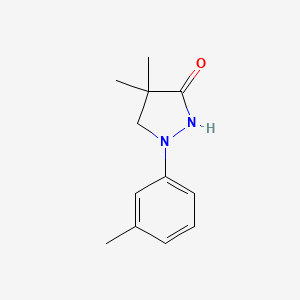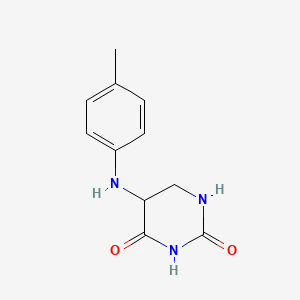
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with methyl, phenyl, and methylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-5-(4-(methylsulfonyl)phenyl)pyridine
- 2-methyl-5-(methylsulfonyl)benzoic acid
- 4-phenylpyridazin-3(2H)-one
Uniqueness
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both phenyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
213763-80-5 |
|---|---|
Fórmula molecular |
C18H16N2O3S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylsulfonylphenyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H16N2O3S/c1-20-18(21)17(14-6-4-3-5-7-14)16(12-19-20)13-8-10-15(11-9-13)24(2,22)23/h3-12H,1-2H3 |
Clave InChI |
SOXCONLVKYENQQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


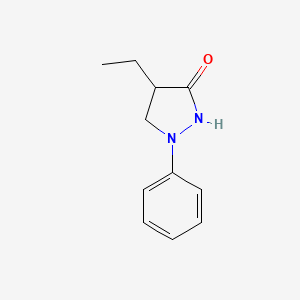
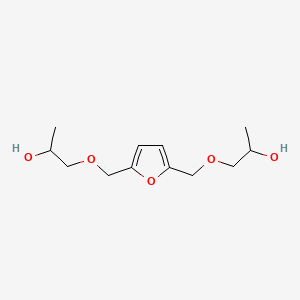
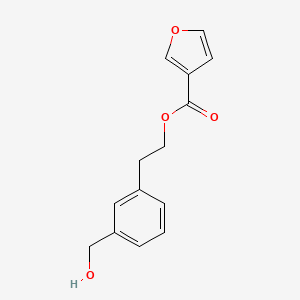
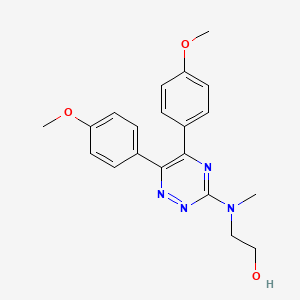
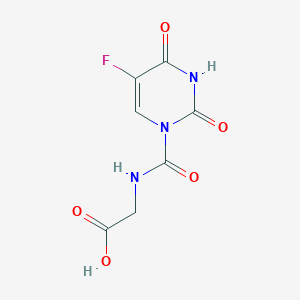

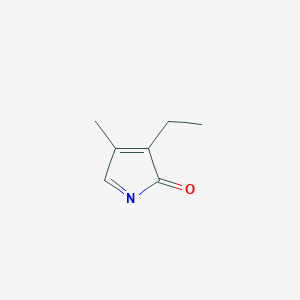
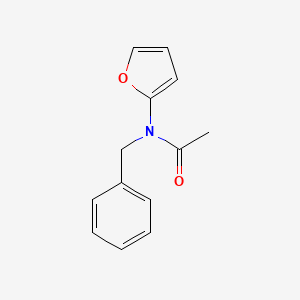
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
